
(Perfluoropropane-2,2-diyl)bis(2-amino-4,1-phenylene) diacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Perfluoropropane-2,2-diyl)bis(2-amino-4,1-phenylene) diacrylate is a complex organic compound characterized by its unique structure, which includes perfluoropropane, amino, phenylene, and acrylate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Perfluoropropane-2,2-diyl)bis(2-amino-4,1-phenylene) diacrylate typically involves a multi-step process. One common method includes the nucleophilic aromatic substitution of 4,4′-(hexafluoroisopropylidene)diphenol with perfluoropyridine, followed by further functionalization to introduce the amino and acrylate groups . The reaction conditions often involve the use of stoichiometric cesium carbonate in acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as crystallization and chromatography to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
(Perfluoropropane-2,2-diyl)bis(2-amino-4,1-phenylene) diacrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the acrylate groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield perfluoropropane-2,2-diyl bis(2-amino-4,1-phenylene) diacrylate oxides, while reduction can produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
(Perfluoropropane-2,2-diyl)bis(2-amino-4,1-phenylene) diacrylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing advanced materials and polymers.
Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of high-performance coatings and adhesives.
Wirkmechanismus
The mechanism of action of (Perfluoropropane-2,2-diyl)bis(2-amino-4,1-phenylene) diacrylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, potentially affecting cellular processes and signaling pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Perfluoropropane-2,2-diyl)bis(4,1-phenylene) diacrylate
- (Perfluoropropane-2,2-diyl)bis(2-amino-4,1-phenylene) dimethacrylate
Uniqueness
(Perfluoropropane-2,2-diyl)bis(2-amino-4,1-phenylene) diacrylate is unique due to its combination of perfluoropropane, amino, phenylene, and acrylate groups. This unique structure imparts specific chemical and physical properties, making it suitable for specialized applications in various fields.
Eigenschaften
Molekularformel |
C21H16F6N2O4 |
|---|---|
Molekulargewicht |
474.4 g/mol |
IUPAC-Name |
[2-amino-4-[2-(3-amino-4-prop-2-enoyloxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenyl] prop-2-enoate |
InChI |
InChI=1S/C21H16F6N2O4/c1-3-17(30)32-15-7-5-11(9-13(15)28)19(20(22,23)24,21(25,26)27)12-6-8-16(14(29)10-12)33-18(31)4-2/h3-10H,1-2,28-29H2 |
InChI-Schlüssel |
XUIHIBOPIKNHKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)OC1=C(C=C(C=C1)C(C2=CC(=C(C=C2)OC(=O)C=C)N)(C(F)(F)F)C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


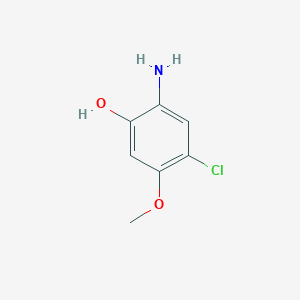
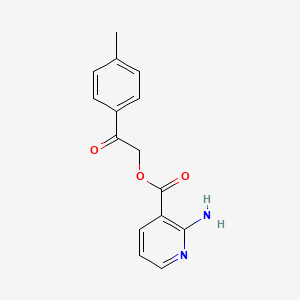
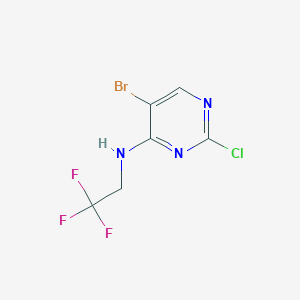
![6,13-Dibromo-1,3,4,4a,5,13c-hexahydro-2H-indeno[2,1-d]fluorene-9,10-diol](/img/structure/B12845352.png)

![[(2S,3R,4S)-5,5-difluorodispiro[2.0.24.13]heptan-2-yl]methanol](/img/structure/B12845365.png)
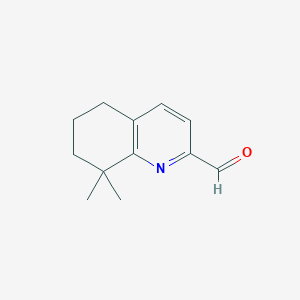
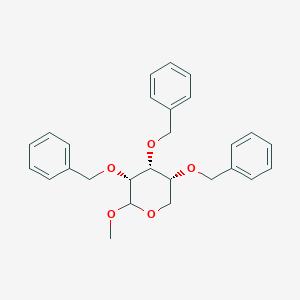


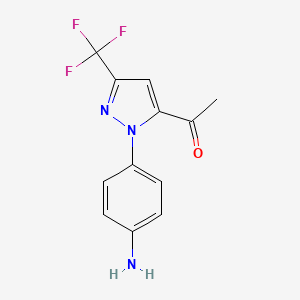
![(([1,1'-Biphenyl]-4,4'-diylbis(dimethylsilanediyl))bis(2,1-phenylene))dimethanol](/img/structure/B12845393.png)
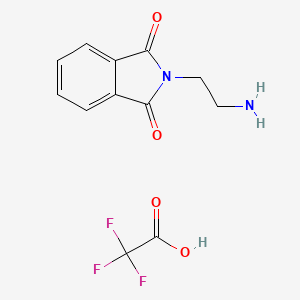
![3,6-Diazabicyclo[3.2.1]octan-2-one](/img/structure/B12845405.png)
